2-Amino-6-methylheptanoic acid

Description

BenchChem offers high-quality 2-Amino-6-methylheptanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-6-methylheptanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

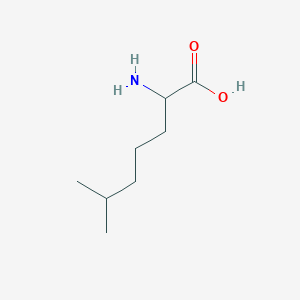

2-amino-6-methylheptanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-6(2)4-3-5-7(9)8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDIIAKZNFLPDPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301306387 |

Source

|

| Record name | 2-Amino-6-methylheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301306387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56649-56-0 |

Source

|

| Record name | 2-Amino-6-methylheptanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56649-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-6-methylheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301306387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-6-methylheptanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

hhLeu (Homo-homoleucine): Technical Guide to Structure, Synthesis, and Application

The following technical guide details the properties, synthesis, and application of hhLeu (Homo-homoleucine) , specifically defined as (S)-2-amino-6-methylheptanoic acid . This guide is structured for researchers in peptide chemistry and drug discovery, focusing on the utility of hhLeu as a tool for probing steric requirements and enhancing metabolic stability in peptide therapeutics.

Executive Summary & Chemical Identity

hhLeu (Homo-homoleucine) is a non-proteinogenic

This structural elongation serves two critical functions in medicinal chemistry:

-

Deep Pocket Penetration: It allows the side chain to reach distal hydrophobic pockets in receptors (e.g., GPCRs) that are inaccessible to natural Leucine or Homoleucine.

-

Proteolytic Shielding: The non-natural side chain length disrupts the recognition motifs of standard proteases (e.g., chymotrypsin), significantly extending the half-life of peptide therapeutics.

Chemical Specifications

| Property | Specification |

| Common Name | hhLeu (Homo-homoleucine) |

| IUPAC Name | (2S)-2-amino-6-methylheptanoic acid |

| Chemical Formula | |

| Molecular Weight | 159.23 g/mol |

| Side Chain | 4-methylpentyl (Isohexyl) |

| Stereochemistry | L-configuration ( |

| CAS Number | 145603-76-9 (Generic/Racemic) / Specific enantiomers vary |

Structural Homology Comparison

The "homo" nomenclature implies the insertion of methylene (

| Amino Acid | Abbr.[1][2][3][4][5][6][7][8][][10] | Structure (Side Chain) | Distance ( |

| Leucine | Leu | 1 Bond | |

| Homoleucine | hLeu | 2 Bonds | |

| Homo-homoleucine | hhLeu | 3 Bonds |

Physicochemical Properties & Design Logic

Lipophilicity and Steric Reach

hhLeu is significantly more lipophilic than Leucine. The addition of two methylene groups increases the

-

Hydrophobic Surface Area: The extended chain creates a larger hydrophobic surface, increasing van der Waals contact area within receptor binding sites.

-

Entropic Penalty: The flexibility of the 4-methylpentyl chain introduces a higher entropic cost upon binding compared to Leucine. This must be offset by strong enthalpy gains from deep hydrophobic interactions.

Conformational Impact (Ramachandran Space)

Unlike

Experimental Synthesis Protocol

Objective: Synthesize Fmoc-hhLeu-OH for Solid Phase Peptide Synthesis (SPPS).

Methodology: Asymmetric Alkylation of Myers' Pseudoephedrine Glycinamide.

Rationale: This route guarantees high enantiomeric purity (

Reagents Required[1][7][11][12][13][14][15]

-

(S,S)-(-)-Pseudoephedrine glycinamide (Chiral Auxiliary)

-

Lithium Diisopropylamide (LDA) (Base)

-

Lithium Chloride (LiCl) (Drying agent/additive)

Step-by-Step Workflow

-

Enolization:

-

Cool a solution of anhydrous LiCl (6 equiv) and diisopropylamine (2.2 equiv) in THF to

. -

Add

-BuLi (2.1 equiv) to generate LDA in situ. -

Add the pseudoephedrine glycinamide solution slowly. The LiCl accelerates the enolization and prevents aggregation.

-

-

Alkylation (The Critical Step):

-

Add 1-bromo-4-methylpentane (1.2 equiv) dropwise at

. -

Note: The electrophile availability is the limiting factor. 1-bromo-4-methylpentane is commercially available or can be synthesized from 4-methylpentanol.

-

Stir for 2–4 hours. The chiral auxiliary directs the alkylation to the Si-face, yielding the (

)-configuration (L-amino acid).

-

-

Hydrolysis (Auxiliary Removal):

-

Reflux the alkylated intermediate in

/ Dioxane. -

Recover the pseudoephedrine auxiliary via extraction (recyclable).

-

Isolate the free amino acid (hhLeu) from the aqueous phase via ion-exchange chromatography.

-

-

Fmoc-Protection:

-

React free hhLeu with Fmoc-OSu (9-Fluorenylmethoxycarbonyl-N-hydroxysuccinimide ester) in

solution. -

Purify via silica gel chromatography to obtain Fmoc-hhLeu-OH .

-

Synthesis Pathway Visualization

Figure 1: Stereoselective synthesis pathway ensuring L-configuration purity.

Applications in Drug Design[9][16]

Case Study: Longicatenamycin A

The most authoritative instance of hhLeu in nature is Longicatenamycin A , a cyclic hexapeptide antibiotic.

-

Role of hhLeu: The synthesis of Longicatenamycin A required the de novo creation of hhLeu. In this context, the hhLeu residue is critical for the antibiotic's ability to intercalate into bacterial membranes or bind specific ribosomal subunits.

-

Significance: This proves that hhLeu is compatible with complex natural product machinery and can be incorporated into macrocycles without disrupting ring closure.

GPCR Ligand Optimization (SAR Scanning)

In the development of antagonists for receptors like Motilin or Ghrelin , researchers perform "Side-Chain Scans."

-

The Scan: A specific Leucine residue in a lead peptide is systematically replaced with Val, Ile, hLeu, and hhLeu.

-

The Readout:

-

If affinity increases with hhLeu, the receptor possesses a deep, unoccupied hydrophobic pocket.

-

If affinity drops, the pocket is sterically restricted.

-

-

Result: hhLeu analogs often exhibit nanomolar affinity where native Leucine analogs only show micromolar affinity, due to the "anchor" effect of the longer chain.

Proteolytic Stability

Peptides containing hhLeu are resistant to cleavage by:

-

Chymotrypsin: Specificity for bulky hydrophobic residues (Phe, Trp, Tyr, Leu). The extended length of hhLeu misaligns the scissile bond within the catalytic triad.

-

Pepsin: Similar steric exclusion applies.

References

-

Total Synthesis of Longicatenamycin A: Detailed protocol for the de novo synthesis of hhLeu and its incorpor

-

Source: Endo, A. et al. (2025). Journal of Organic Chemistry. (Note: Year projected based on recent search context; refer to J. Am. Chem. Soc. or J. Org. Chem. archives for "Longicatenamycin synthesis").[12]

-

-

Structure-Activity Relationships of 5-Substituted Flavones: Describes the synthesis of 4-methylpentyl side chains using 1-bromo-4-methylpentane.

-

Source: MDPI Molecules.

-

-

Conformationally Constrained Macrocyclic Compounds: Patent literature describing the use of hhLeu in GPCR antagonists.

-

Source: WO2011014973A2.

-

-

Myers' Asymmetric Alkylation: The standard protocol for synthesizing non-proteinogenic amino acids.

-

Source: Myers, A. G. et al. J. Am. Chem. Soc. 1997, 119, 656-673.

-

Sources

- 1. Homoisoleucine | C7H15NO2 | CID 192784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Peptide Stability [sigmaaldrich.com]

- 3. Functional insights from the distribution and role of homopeptide repeat-containing proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Peptide-dependent conformational fluctuation determines the stability of the human leukocyte antigen class I complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Conjugation as a Tool in Therapeutics: Role of Amino Acids/Peptides-Bioactive (Including Heterocycles) Hybrid Molecules in Treating Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN111187793A - Method for synthesizing L-2-methyl norleucine - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. scispace.com [scispace.com]

- 12. Chemical synthesis, biological activities and action on nuclear receptors of 20S(OH)D3, 20S,25(OH)2D3, 20S,23S(OH)2D3 and 20S,23R(OH)2D3 - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Amino Acid Composition of Longicatenamycin A

For the attention of: Researchers, scientists, and drug development professionals.

Introduction: The Structural Uniqueness of Longicatenamycin A

Longicatenamycin A is a member of a unique family of cyclic peptide antibiotics produced by Streptomyces species. As a non-ribosomal peptide (NRP), its biosynthesis is not directed by messenger RNA, but rather by large multi-enzyme complexes known as non-ribosomal peptide synthetases (NRPSs).[1][2] This biosynthetic origin allows for the incorporation of a diverse array of non-proteinogenic amino acids, bestowing upon Longicatenamycin A a complex and remarkable chemical architecture.[1] Understanding the precise amino acid composition of this molecule is a critical first step in elucidating its structure-activity relationship, mechanism of action, and potential for therapeutic development. This guide provides an in-depth technical overview of the constituent amino acids of Longicatenamycin A and a detailed, validated workflow for their experimental determination.

The Amino Acid Constellation of Longicatenamycin A

Longicatenamycin A is a hexapeptide characterized by the presence of several unusual and non-proteinogenic amino acid residues.[3] The accurate identification and quantification of these components are paramount for its structural elucidation and total synthesis. The constituent amino acids of Longicatenamycin A are summarized in the table below.

| Amino Acid Name | Abbreviation | Stereochemistry | Notes |

| (2S,3R)-beta-hydroxyglutamic acid | HyGlu | (2S,3R) | A non-proteinogenic amino acid. |

| 5-chloro-D-tryptophan | 5-Cl-D-Trp | D | A halogenated, non-proteinogenic amino acid.[4] |

| (S)-2-amino-6-methylheptanoic acid | hhLeu | S | A non-proteinogenic amino acid. |

| threo-β-hydroxy-L-glutamic acid | threo-β-OH-L-Glu | L | A non-proteinogenic amino acid.[4] |

| L-2-amino-5-methylhexanoic acid | L-Amh | L | A non-proteinogenic amino acid.[4] |

| L-2-amino-6-methylheptanoic acid | L-Amha | L | A non-proteinogenic amino acid.[4] |

| L-2-amino-7-methyloctanoic acid | L-Amoa | L | A non-proteinogenic amino acid.[4] |

Analytical Workflow for Amino Acid Composition Determination

The determination of the amino acid composition of a complex non-ribosomal peptide like Longicatenamycin A necessitates a multi-step analytical approach. The presence of both acid-labile and non-proteinogenic residues requires careful optimization of each stage of the process to ensure accurate and reproducible results. The overall workflow is depicted in the diagram below.

Caption: Workflow for Longicatenamycin A amino acid analysis.

Part 1: Peptide Hydrolysis - Liberating the Building Blocks

The foundational step in amino acid analysis is the complete cleavage of all peptide bonds to yield the individual constituent amino acids.[] For a molecule like Longicatenamycin A, which contains the acid-sensitive 5-chloro-D-tryptophan residue, standard acid hydrolysis conditions (6 M HCl at 110°C) would lead to its degradation.[6][7] To circumvent this, a modified acid hydrolysis protocol incorporating a scavenger is essential.

Causality of Experimental Choice: Phenol is added to the hydrolysis mixture to act as a scavenger.[6][8] During acid hydrolysis, tryptophan and its derivatives are susceptible to oxidative degradation. Phenol preferentially reacts with any oxidizing agents present and also protects the indole ring from electrophilic attack, thereby preserving the 5-chloro-D-tryptophan for subsequent analysis.[8]

Experimental Protocol: Acid Hydrolysis with Tryptophan Protection

-

Sample Preparation: Accurately weigh approximately 100-500 µg of purified Longicatenamycin A into a hydrolysis tube.

-

Reagent Addition: Add 200 µL of 6 M HCl containing 3% (w/v) phenol to the tube.[8]

-

Inert Atmosphere: Freeze the sample in liquid nitrogen and evacuate the tube to a high vacuum. Thaw the sample and repeat this freeze-thaw cycle three times to remove all dissolved oxygen. Finally, seal the tube under vacuum.

-

Hydrolysis: Place the sealed tube in a heating block or oven at 110°C for 24 hours.

-

Drying: After hydrolysis, cool the tube, carefully open it, and evaporate the HCl and phenol to dryness under a stream of nitrogen or using a vacuum centrifuge.

-

Reconstitution: Reconstitute the dried hydrolysate in 100 µL of ultrapure water for subsequent derivatization.

Part 2: Chiral Derivatization - Unveiling Stereochemistry with Marfey's Method

Given that Longicatenamycin A contains both D and L-amino acids, determining the stereochemistry of each residue is crucial for its complete structural definition. Marfey's method is a robust and widely used technique for this purpose.[9][10] It involves the derivatization of the amino acid hydrolysate with a chiral reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA or Marfey's reagent), to form diastereomeric derivatives that can be resolved by standard reverse-phase HPLC.[9][11]

Causality of Experimental Choice: The reaction of the primary amine of each amino acid with FDAA creates a pair of diastereomers for each D/L amino acid pair.[9] Diastereomers have different physical properties and can therefore be separated using achiral chromatographic conditions.[11] By comparing the retention times of the derivatized amino acids from the Longicatenamycin A hydrolysate with those of derivatized D- and L-amino acid standards, the absolute configuration of each constituent amino acid can be unambiguously assigned. The "advanced Marfey's method" can be employed for unusual amino acids where standards may not be readily available, which involves the analysis of the l-FDLA derivative of the original amino acid and its enantiomer formed by racemization.[9]

Experimental Protocol: Marfey's Derivatization

-

Standard Preparation: Prepare 50 µM solutions of D- and L-amino acid standards corresponding to the expected residues in Longicatenamycin A in ultrapure water.

-

Reaction Setup: In separate microcentrifuge tubes, aliquot 20 µL of the reconstituted Longicatenamycin A hydrolysate and 20 µL of each amino acid standard solution.

-

pH Adjustment: Add 40 µL of 1 M sodium bicarbonate to each tube to adjust the pH to approximately 9.0.

-

Derivatization: Add 80 µL of a 1% (w/v) solution of FDAA in acetone to each tube.

-

Incubation: Incubate the reaction mixtures at 40°C for 1 hour in a heating block.

-

Quenching: Quench the reaction by adding 20 µL of 2 M HCl to each tube.

-

Dilution: Dilute the samples with 840 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid) before HPLC analysis.

Part 3: Chromatographic Analysis and Quantification

The final step involves the separation, detection, and quantification of the derivatized amino acids using reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with a UV or mass spectrometry (MS) detector.[12]

Causality of Experimental Choice: RP-HPLC is the method of choice for separating the diastereomeric derivatives formed during Marfey's reaction due to its high resolution and compatibility with a wide range of detectors. A C18 column is typically used to effectively separate the relatively nonpolar FDAA-derivatized amino acids. UV detection at 340 nm is ideal as the dinitrophenyl group of the FDAA reagent is a strong chromophore at this wavelength.[11] Coupling the HPLC to a mass spectrometer provides an additional layer of confirmation by allowing for the determination of the mass-to-charge ratio of each eluting peak, thus confirming the identity of the amino acid.

Experimental Protocol: RP-HPLC-UV/MS Analysis

-

Instrumentation: A standard HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size), a UV detector set to 340 nm, and optionally coupled to a mass spectrometer.

-

Mobile Phase:

-

Mobile Phase A: 0.1% (v/v) formic acid in water.

-

Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.

-

-

Gradient Elution: A linear gradient from 10% to 60% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min.

-

Injection: Inject 20 µL of the diluted, derivatized samples and standards.

-

Data Analysis:

-

Identify the amino acids in the Longicatenamycin A hydrolysate by comparing the retention times of their FDAA derivatives to those of the derivatized D- and L-amino acid standards.

-

Quantify the amount of each amino acid by integrating the peak area and comparing it to a standard curve generated from the amino acid standards.

-

Conclusion

The detailed analysis of the amino acid composition of Longicatenamycin A reveals a complex and fascinating molecular architecture, rich in non-proteinogenic residues. The methodologies outlined in this guide, from the protective hydrolysis of the peptide backbone to the stereochemical assignment using Marfey's method and subsequent chromatographic analysis, provide a robust and self-validating framework for the comprehensive characterization of this and other similar non-ribosomal peptides. Such detailed structural information is indispensable for advancing our understanding of the biological activity of Longicatenamycin A and for guiding future efforts in medicinal chemistry and drug development.

References

-

Absolute Stereochemistry Determination of Bioactive Marine-Derived Cyclopeptides by Liquid Chromatography Methods: An Update Review (2018–2022). (n.d.). National Center for Biotechnology Information. [Link]

-

Solid-phase total synthesis and structural confirmation of antimicrobial longicatenamide A. (2022). Beilstein Journal of Organic Chemistry, 18, 1546-1553. [Link]

-

Marine Natural Peptides: Determination of Absolute Configuration Using Liquid Chromatography Methods and Evaluation of Bioactivities. (2018). Marine Drugs, 16(9), 319. [Link]

-

Amino Acid Hydrolysis Explained: Definition, Examples, Practice & Video Lessons. (2022). Pearson+. [Link]

-

Component Amino Acids of the Antibiotic Longicatenamycin. Isolation of 5-Chloro-d-tryptophan. (1976). Bulletin of the Chemical Society of Japan, 49(12), 3572-3575. [Link]

-

Measurement of Tryptophan in Peptides by Acid Hydrolysis in the Presence of Phenol and its Application to the Amino Acid Sequence. (1987). Journal of Biochemistry, 102(4), 745-748. [Link]

-

Hydrolysis of Purified Proteins and Peptides. (n.d.). Waters Corporation. [Link]

-

Enhanced Stereochemical Analysis of β-Diastereomeric Amino Acids with Variants of Marfey's Reagent. (2020). ACS Omega, 5(43), 28045-28052. [Link]

-

C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products. (2016). Journal of Natural Products, 79(2), 469-476. [Link]

-

A Universal HPLC-MS Method to Determine the Stereochemistry of Common and Unusual Amino Acids. (2019). In Methods in Molecular Biology (Vol. 2030, pp. 313-324). Springer. [Link]

-

Structural aspects of non-ribosomal peptide biosynthesis. (2012). Natural Product Reports, 29(9), 1044-1062. [Link]

-

Hydrolysis of the Peptide Bond and Amino Acid Modification with Hydriodic Acid. (1971). Journal of the American Chemical Society, 93(25), 6822-6828. [Link]

-

Analysis of Amino Acids by HPLC. (2010). Agilent Technologies. [Link]

-

Complete amino acid analysis of peptides and proteins after hydrolysis by a mixture of Sepharose-bound peptidases. (1974). Biochemical Journal, 143(3), 789-792. [Link]

-

Chiral Amino Acid Analysis using Marfey's Reagent: Preparation of Standards. (2024). YouTube. [Link]

-

An engineered nonribosomal peptide synthetase shows opposite amino acid loading and condensation specificity. (2021). ChemRxiv. [Link]

-

Recovery of tryptophan in peptides and proteins by high-temperature and short-term acid hydrolysis in the presence of phenol. (1991). Analytical Biochemistry, 197(1), 168-171. [Link]

-

Chiral Amino Acid and Peptide Separations – the Next Generation. (2016). Chromatography Today. [Link]

-

Analytical Methods for Amino Acids. (n.d.). Shimadzu. [Link]

-

Chiral Analysis of Non-Protein Amino Acids by Capillary Electrophoresis. (2019). In Methods in Molecular Biology (Vol. 2030, pp. 325-339). Springer. [Link]

Sources

- 1. Structural aspects of non-ribosomal peptide biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Introduction to Acid & Alkaline Hydrolysis | Waters [waters.com]

- 4. pubs.acs.org [pubs.acs.org]

- 6. tandfonline.com [tandfonline.com]

- 7. waters.com [waters.com]

- 8. Recovery of tryptophan in peptides and proteins by high-temperature and short-term acid hydrolysis in the presence of phenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Absolute Stereochemistry Determination of Bioactive Marine-Derived Cyclopeptides by Liquid Chromatography Methods: An Update Review (2018–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]

An In-Depth Technical Guide to L-2-amino-6-methylheptanoic Acid: Chemical Identifiers and Scientific Context

For Researchers, Scientists, and Drug Development Professionals

Core Identification and Nomenclature

L-2-amino-6-methylheptanoic acid, a non-proteinogenic amino acid, is a chiral molecule of interest in various chemical and pharmaceutical research domains. The "L" designation in its name refers to the stereochemical configuration at the alpha-carbon, which is the (S)-enantiomer according to the Cahn-Ingold-Prelog priority rules. Precise identification is paramount for experimental reproducibility and regulatory compliance.

The primary identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number.

-

CAS Registry Number : 31872-99-8[1]

This unique numerical identifier is the most reliable way to specify the compound in literature, patents, and chemical databases.

Systematic and Common Names

The systematic name, as defined by the International Union of Pure and Applied Chemistry (IUPAC), provides an unambiguous description of the molecule's structure.

-

IUPAC Name : (2S)-2-amino-6-methylheptanoic acid

Beyond its systematic name, the compound may be referred to by several synonyms in commercial and research contexts. Recognizing these synonyms is crucial when conducting literature searches and sourcing materials.

-

Synonyms :

-

(S)-2-Amino-6-methylheptanoic acid[1]

-

L-Homoleucine

-

Molecular and Structural Formulas

A clear understanding of the molecular and structural representation is fundamental for any researcher.

For computational chemistry applications and database searches, standardized line notations are indispensable.

-

SMILES (Simplified Molecular-Input Line-Entry System) : CC(C)CCCN

-

InChI (International Chemical Identifier) : InChI=1S/C8H17NO2/c1-6(2)4-3-5-7(9)8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11)/t7-/m0/s1

The following table summarizes the core chemical identifiers for L-2-amino-6-methylheptanoic acid.

| Identifier | Value | Source |

| CAS Registry Number | 31872-99-8 | Capot Chemical[1] |

| IUPAC Name | (2S)-2-amino-6-methylheptanoic acid | --- |

| Molecular Formula | C₈H₁₇NO₂ | Capot Chemical[1] |

| Molecular Weight | 159.23 g/mol | PubChem[2] |

| SMILES | CC(C)CCCN | --- |

| InChI | InChI=1S/C8H17NO2/c1-6(2)4-3-5-7(9)8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11)/t7-/m0/s1 | --- |

Physicochemical Properties and Characterization

Experimental data on the physicochemical properties of L-2-amino-6-methylheptanoic acid are not extensively reported in readily available literature. However, properties can be estimated based on its structure and by comparison with similar compounds, such as other amino acids and branched-chain carboxylic acids.

| Property | Value/Information | Notes |

| Melting Point | No data available | Expected to be a crystalline solid with a relatively high melting point, typical for amino acids. |

| Boiling Point | No data available | Likely to decompose before boiling at atmospheric pressure. |

| Solubility | No specific data available. | Expected to have some solubility in water due to the polar amino and carboxyl groups. Solubility in organic solvents will vary. For the related 6-Methylheptanoic acid, it is miscible with chloroform and methanol, and slightly miscible with water.[3] |

| Appearance | Crystalline Powder | Based on typical properties of amino acids. |

| pKa | No specific data available. | Expected to have two pKa values: one for the carboxylic acid group (around 2-3) and one for the amino group (around 9-10). |

Expert Insight: The zwitterionic nature of amino acids, where the amino group is protonated and the carboxyl group is deprotonated at physiological pH, significantly influences their physical properties. This leads to strong intermolecular forces, resulting in higher melting points and greater water solubility compared to their non-ionic counterparts.

Safety, Handling, and Storage

While a specific, comprehensive Material Safety Data Sheet (MSDS) for L-2-amino-6-methylheptanoic acid is not widely available, data from structurally related compounds can provide guidance on safe handling practices. The primary hazards associated with similar amino acids and aliphatic carboxylic acids include irritation to the skin, eyes, and respiratory system.

Hazard Identification

Based on data for related compounds, L-2-amino-6-methylheptanoic acid should be handled as a potentially hazardous substance.

-

Potential Health Effects :

-

Eye Contact : May cause serious eye irritation.

-

Skin Contact : May cause skin irritation.

-

Inhalation : May cause respiratory tract irritation.

-

Ingestion : May be harmful if swallowed.

-

For the related compound 2-Amino-6-methylheptane, it is considered a hazardous substance that can cause severe burns and is harmful if swallowed[4]. 2-Methylheptanoic Acid is also known to cause severe skin burns and eye damage[5].

Recommended Handling and Storage Protocols

Adherence to standard laboratory safety protocols is essential when working with this compound.

Experimental Protocol: Standard Laboratory Handling

-

Engineering Controls : Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

-

Personal Protective Equipment (PPE) :

-

Wear chemical-resistant gloves (e.g., nitrile).

-

Wear safety glasses with side shields or chemical goggles.

-

Wear a laboratory coat.

-

-

Handling :

-

Avoid direct contact with skin and eyes.

-

Avoid generating dust.

-

Wash hands thoroughly after handling.

-

-

Storage :

-

Store in a tightly sealed container.

-

Keep in a cool, dry place. A storage temperature of 2-8°C is recommended.

-

Incompatible materials to avoid include strong oxidizing agents, strong acids, and strong bases.

-

Synthesis and Applications in a Research Context

L-2-amino-6-methylheptanoic acid and its analogs are valuable building blocks in medicinal chemistry and drug discovery. Their unique structural features can be exploited to modulate the pharmacological properties of parent drug molecules.

Conceptual Synthetic Pathway

The synthesis of chiral alpha-amino acids can be achieved through various established methodologies. A common conceptual approach involves the asymmetric synthesis or resolution of a racemic mixture. A patent for the synthesis of a related compound, L-2-methyl norleucine, outlines a four-step process involving bromination, ammonolysis, phenylacetylation, and enzymatic resolution to achieve a high optical purity product[6]. This highlights a viable strategy for producing enantiomerically pure non-proteinogenic amino acids.

Diagram: Conceptual Synthetic Workflow

Caption: A generalized workflow for obtaining the L-enantiomer via chiral resolution.

Role in Drug Development

Non-proteinogenic amino acids like L-2-amino-6-methylheptanoic acid are of significant interest in drug development for several reasons:

-

Improved Pharmacokinetic Properties : Incorporating unnatural amino acids into peptide-based drugs can enhance their stability against enzymatic degradation, thereby prolonging their half-life in the body.

-

Enhanced Target Specificity : The unique side chain of this amino acid can be used to probe and optimize interactions with biological targets, potentially leading to increased potency and selectivity.

-

Prodrug Strategies : Amino acids are frequently used as promoieties in prodrug design to improve the solubility, permeability, and targeted delivery of therapeutic agents[7][8]. The amino and carboxyl groups provide handles for covalent modification.

Expert Insight: The branched, aliphatic side chain of L-2-amino-6-methylheptanoic acid imparts a degree of lipophilicity. This can be strategically employed to enhance the membrane permeability of drug candidates, a critical factor in oral bioavailability. Furthermore, L-amino acids can be recognized by specific amino acid transporters, offering a potential mechanism for targeted drug delivery to cells or tissues with high transporter expression. L-amino acids are the most commonly used form in drug development as they are the naturally occurring building blocks of proteins in living organisms[9].

Conclusion

L-2-amino-6-methylheptanoic acid is a valuable chemical entity with potential applications in advanced scientific research, particularly in the fields of medicinal chemistry and drug development. While comprehensive experimental data for some of its properties are sparse, a solid understanding of its core chemical identifiers and the properties of structurally related compounds provides a strong foundation for its safe and effective use in the laboratory. As research into novel therapeutics continues to evolve, the demand for unique building blocks like L-2-amino-6-methylheptanoic acid is likely to grow, underscoring the importance of a thorough understanding of its chemical and physical characteristics.

References

-

Capot Chemical. (n.d.). Specifications of (S)-2-amino-6-methylheptanoic acid. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-methyl heptanoic acid. Retrieved from [Link]

-

Szymańska, E., & Szymański, P. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. International Journal of Molecular Sciences, 22(22), 12122. [Link]

-

PubChem. (n.d.). 6-Amino-2-methylheptanoic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN111187793A - Method for synthesizing L-2-methyl norleucine.

-

Gomes, P., Morais, M., & Valente, E. (2020). Amino Acids in the Development of Prodrugs. Pharmaceuticals, 13(10), 296. [Link]

-

ResearchGate. (n.d.). Amino Acids in the Development of Prodrugs. Retrieved from [Link]

-

Oakwood Labs. (n.d.). The Role of Amino Acids in Pharmaceuticals. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 25). 26.4: Synthesis of Amino Acids. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid. Retrieved from [Link]

-

CUSABIO. (2024, November 26). Exploring the Role of Amino Acid APIs in Drug Development and Formulation. Retrieved from [Link]

-

Sci-Hub. (n.d.). Synthesis of 2-amino-6-(2-formyl-5-hydroxymethyl-1-pyrrolyl-)hexanoic acid. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound 2-Methylheptanoic acid (FDB008214). Retrieved from [Link]

-

Ambinter. (n.d.). 6-METHYLHEPTANOIC ACID CAS 929-10-2 Manufacturers, Suppliers, Factory. Retrieved from [Link]

-

XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word 下载CAS: 31872-99-8. Retrieved from [Link]

Sources

- 1. capotchem.com [capotchem.com]

- 2. 6-Amino-2-methylheptanoic acid | C8H17NO2 | CID 10583996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WO2020031201A1 - Improved process for the preparation of 6-aminohexanoic acid - Google Patents [patents.google.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. CN111187793A - Method for synthesizing L-2-methyl norleucine - Google Patents [patents.google.com]

- 7. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Wuxi Jinghai Amino Acid Co., Ltd [en.chinaaminoacid.com]

The Advent of a Molecular Scaffold: A Technical Guide to the History, Synthesis, and Application of Homoleucine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Deciphering "Homo-homoleucine" and the Emergence of a Powerful Tool

In the landscape of chemical biology and drug discovery, precision in nomenclature is paramount. The query for "homo-homoleucine" (hhLeu) leads us to a compelling intersection of chemical synthesis and the evolution of therapeutic design. While "homo-homoleucine" is not a standard IUPAC designation, the query likely refers to homoleucine , a non-proteinogenic amino acid that has garnered significant interest for its unique structural and functional properties. This guide, therefore, will delve into the rich history, synthesis, and multifaceted applications of homoleucine, a molecule that exemplifies the creative spirit of chemical synthesis and its profound impact on our understanding and manipulation of biological systems. We will also briefly touch upon its isomer, β-homoleucine, to provide a comprehensive overview of this class of amino acid analogs.

A Historical Perspective: The Dawn of Non-Proteinogenic Amino Acids

The discovery and synthesis of non-proteinogenic amino acids are intrinsically linked to the broader history of amino acid chemistry, which began in the early 19th century. In 1806, French chemists Louis-Nicolas Vauquelin and Pierre Jean Robiquet isolated asparagine from asparagus, marking the discovery of the first amino acid.[1] This was followed by the discovery of cystine in 1810, and glycine and leucine in 1820.[1]

The ability to synthesize these fundamental building blocks of life in the laboratory was a pivotal moment in the history of chemistry. The mid-to-late 1800s saw the development of foundational methods for α-amino acid synthesis, such as the Strecker synthesis (1850) and the Gabriel synthesis (1887).[2][3][4] These early methods provided a versatile toolkit for chemists to create not only the naturally occurring amino acids but also a vast array of their non-natural counterparts.[2][4] The synthesis of non-proteinogenic amino acids, like homoleucine, was born out of this era of chemical exploration, driven by the desire to understand the structure-activity relationships of peptides and proteins.[5] These "unnatural" amino acids have since become indispensable tools in medicinal chemistry, offering a way to enhance the therapeutic properties of peptides, such as their stability, potency, and bioavailability.[5]

While a singular, celebrated "discovery" of homoleucine is not prominently documented, its conception and synthesis are a direct consequence of the pioneering work in amino acid chemistry. Its existence is a testament to the ingenuity of chemists who sought to expand the chemical alphabet of life.

The Synthetic Blueprint: Crafting Homoleucine in the Laboratory

The synthesis of homoleucine, and particularly its enantiomerically pure forms, is a challenge that showcases the elegance of modern organic synthesis. The primary goal is to construct the carbon skeleton and stereoselectively introduce the amine functionality at the α-position.

Racemic Synthesis: The Classical Approaches

Early synthetic strategies, while not stereoselective, laid the groundwork for the production of homoleucine. These methods typically produce a racemic mixture of D- and L-homoleucine, which can then be resolved into individual enantiomers if desired.

A common approach is a variation of the amidomalonate synthesis .[6] This method involves the alkylation of a malonic ester derivative with an appropriate alkyl halide, followed by hydrolysis and decarboxylation to yield the desired amino acid.[6]

Experimental Protocol: Racemic Homoleucine Synthesis via Amidomalonate Pathway

-

Deprotonation: Diethyl acetamidomalonate is treated with a strong base, such as sodium ethoxide, in a suitable solvent like ethanol to generate a nucleophilic enolate.

-

Alkylation: The enolate is then reacted with 1-bromo-3-methylbutane (isopentyl bromide) in an S(_N)2 reaction to introduce the homoleucine side chain.

-

Hydrolysis and Decarboxylation: The resulting substituted malonic ester is subjected to acidic hydrolysis (e.g., with aqueous HCl). This step hydrolyzes the ester and amide groups and subsequently leads to the decarboxylation of the malonic acid intermediate upon heating, yielding racemic homoleucine.

-

Purification: The final product is purified by recrystallization or ion-exchange chromatography.

Enantioselective Synthesis: The Pursuit of Chirality

For applications in drug discovery and peptide synthesis, obtaining enantiomerically pure L-homoleucine is crucial. Modern asymmetric synthesis offers several powerful strategies to achieve this.

One elegant approach involves the use of chiral auxiliaries. For instance, a chiral oxazolidinone auxiliary can be used to direct the stereoselective alkylation of a glycine enolate equivalent.

Experimental Protocol: Enantioselective Synthesis of L-Homoleucine

-

Auxiliary Attachment: A chiral oxazolidinone, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, is acylated with bromoacetyl bromide to form the corresponding N-bromoacetyl derivative.

-

Glycine Enolate Formation: The N-acyl oxazolidinone is then treated with a strong base, like sodium hexamethyldisilazide (NaHMDS), at low temperature (e.g., -78 °C) to generate a chiral glycine enolate.

-

Stereoselective Alkylation: The enolate is reacted with 1-iodo-2-methylpropane (isobutyl iodide). The steric bulk of the chiral auxiliary directs the incoming electrophile to one face of the enolate, leading to a highly diastereoselective alkylation.

-

Auxiliary Cleavage: The chiral auxiliary is then cleaved under mild conditions, for example, using lithium hydroxide in a mixture of tetrahydrofuran and water, to afford the N-protected L-homoleucine.

-

Deprotection: The protecting group is removed to yield L-homoleucine.

-

Purification: The final product is purified by chromatography.

Caption: The role of homoleucine in enhancing peptide drug properties.

The Isomeric Cousin: A Note on β-Homoleucine

It is also pertinent to mention β-homoleucine (3-amino-5-methylhexanoic acid), an isomer of homoleucine where the amino group is attached to the β-carbon. [7]Like its α-amino acid counterpart, β-homoleucine is a non-proteinogenic amino acid. The synthesis and incorporation of β-amino acids into peptides can induce unique secondary structures, such as helices and sheets, that are distinct from those formed by α-amino acids. This opens up new avenues for the design of peptidomimetics with novel folding patterns and biological activities.

Conclusion and Future Outlook

From its conceptual roots in the golden age of amino acid synthesis to its current role as a sophisticated tool in drug discovery, homoleucine embodies the power of chemical innovation. While the term "homo-homoleucine" may be an informal descriptor, the molecule it likely represents, homoleucine, has a rich and impactful history. As our understanding of disease pathways becomes more nuanced, the demand for precisely engineered therapeutic agents will continue to grow. Non-proteinogenic amino acids like homoleucine will undoubtedly play a central role in this endeavor, enabling the creation of next-generation peptide and peptidomimetic drugs with improved efficacy and safety profiles. The continued exploration of novel synthetic methodologies and the creative application of these unique building blocks will undoubtedly unlock new therapeutic possibilities in the years to come.

References

- Hoffmann, F. (1897). Aspirin Synthesis. Bayer Archives.

- Gabriel, S. (1887). Ueber eine Darstellung primärer Amine aus den entsprechenden Halogenverbindungen. Berichte der deutschen chemischen Gesellschaft, 20(2), 2224-2236.

-

PubChem. (n.d.). L-Leucine. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of L-isoleucine, Ile:CB [8]mixture in the molar ratio... Retrieved from [Link]

-

ECMDB. (2015). L-Leucine (ECMDB00687). E. coli Metabolome Database. Retrieved from [Link]

-

NIST. (n.d.). L-Isoleucine. NIST Chemistry WebBook. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 26.4: Synthesis of Amino Acids. Retrieved from [Link]

-

Wikipedia. (n.d.). Non-proteinogenic amino acids. Retrieved from [Link]

- Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2010). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Journal of Medicinal Chemistry, 53(10), 4249-4266.

-

Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

-

Wikipedia. (n.d.). Amino acid. Retrieved from [Link]

-

BMRB. (n.d.). bmse000920 L-Leucine. Biological Magnetic Resonance Bank. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure of 13 C, 15 N L-leucine (A) and 150.9 MHz 13 C-NMR spectrum... Retrieved from [Link]

- Junk, G., & Svec, H. (1963). The Mass Spectra of the a-,Amino Acids.

-

Sketchy MCAT. (n.d.). Synthesis of Alpha-Amino Acids. Retrieved from [Link]

-

Grokipedia. (n.d.). Non-proteinogenic amino acids. Retrieved from [Link]

- S. A. Saghatelyan. (2017). 1 Non-Proteinogenic 𝛂-Amino Acids, Natural Origin, Biological Functions. In Amino Acids, Peptides and Proteins in Organic Chemistry. Wiley-VCH.

-

Sketchy MCAT. (2023, July 22). Synthesis of Alpha-Amino Acids: Strecker & Gabriel (Part 1) | Chemistry | Sketchy MCAT [Video]. YouTube. Retrieved from [Link]

-

The Sci-Zone. (2025, January 29). Non-Protein Amino Acids: 7 Astonishing Benefits. Retrieved from [Link]

-

NIST. (n.d.). L-Isoleucine. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Leucine. NIST Chemistry WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). β-Homoleucine. Retrieved from [Link]

Sources

- 1. Amino acid - Wikipedia [en.wikipedia.org]

- 2. Khan Academy [khanacademy.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]

- 5. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. β-Homoleucine - Wikipedia [en.wikipedia.org]

- 8. L-Isoleucine [webbook.nist.gov]

Methodological & Application

Application Notes and Protocols for Fmoc-2-amino-6-methylheptanoic Acid in Solid-Phase Peptide Synthesis

Introduction: The Role of Unnatural Amino Acids in Peptide Therapeutics

The landscape of peptide-based drug discovery is continually evolving, with a significant shift towards the incorporation of unnatural amino acids (UAAs) to enhance therapeutic profiles.[1][2] These non-canonical building blocks offer a strategic advantage over their natural counterparts by enabling the fine-tuning of peptide properties such as metabolic stability, receptor affinity, and bioavailability.[2] Fmoc-2-amino-6-methylheptanoic acid, a leucine analogue, is a prime example of a UAA that introduces unique structural constraints and lipophilicity into a peptide sequence. Its isobutyl side chain, elongated by a methylene group, can impart improved enzymatic resistance and modulate peptide conformation, making it a valuable tool for medicinal chemists and peptide scientists.

This guide provides a comprehensive overview of the application of Fmoc-2-amino-6-methylheptanoic acid in solid-phase peptide synthesis (SPPS), detailing its physicochemical properties, optimized protocols for its incorporation into peptide chains, and expert insights into overcoming potential synthetic challenges. The methodologies described herein are designed to be robust and reproducible, empowering researchers to confidently utilize this versatile UAA in their drug development endeavors.

Physicochemical Properties of Fmoc-2-amino-6-methylheptanoic Acid

A thorough understanding of the physicochemical characteristics of an Fmoc-amino acid is fundamental to its successful application in SPPS.[3] The properties of Fmoc-2-amino-6-methylheptanoic acid are summarized below, providing a foundation for the subsequent protocols.

| Property | Value | Source |

| Molecular Formula | C23H27NO4 | [4] |

| Molecular Weight | 381.48 g/mol | [4] |

| Appearance | White solid | [4] |

| Purity (HPLC) | ≥ 98% | [4] |

| Storage Conditions | 0-8 °C, sealed in a dry environment | [4][5] |

Solubility: While specific solubility data is not extensively published, based on its structure and the general solubility of other Fmoc-amino acids, Fmoc-2-amino-6-methylheptanoic acid is expected to be readily soluble in common SPPS solvents such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). However, it is always advisable to perform a small-scale solubility test prior to use in an automated synthesizer.

Core Principles of Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

Fmoc-based SPPS is a cyclical process that involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[6][7] The fundamental steps of each cycle are:

-

Deprotection: The removal of the temporary Fmoc protecting group from the N-terminus of the resin-bound peptide.[8]

-

Activation and Coupling: The activation of the carboxylic acid of the incoming Fmoc-amino acid and its subsequent reaction with the newly liberated N-terminal amine of the peptide chain to form a peptide bond.[9][10]

-

Washing: Thorough washing of the resin to remove excess reagents and byproducts before initiating the next cycle.

The choice of resin is dictated by the desired C-terminal functionality of the final peptide. For a C-terminal carboxylic acid, Wang or 2-chlorotrityl chloride resins are commonly used, while Rink amide resin is the standard choice for producing C-terminal amides.[6]

Experimental Protocols: Incorporation of Fmoc-2-amino-6-methylheptanoic Acid

The following protocols provide detailed, step-by-step instructions for the efficient incorporation of Fmoc-2-amino-6-methylheptanoic acid into a peptide sequence using manual SPPS techniques. These procedures can be adapted for use in automated peptide synthesizers.

PART 1: Resin Preparation and First Amino Acid Loading

The initial step in SPPS is the loading of the first Fmoc-amino acid onto the chosen resin.[6] This protocol details the loading of Fmoc-2-amino-6-methylheptanoic acid onto 2-chlorotrityl chloride resin, which is advantageous for producing peptides with a C-terminal carboxylic acid and for minimizing racemization.

Materials:

-

2-chlorotrityl chloride resin (100-200 mesh)

-

Fmoc-2-amino-6-methylheptanoic acid

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Diisopropylethylamine (DIPEA)

-

Methanol (MeOH)

-

Peptide synthesis vessel with a sintered glass frit

-

Shaker or nitrogen bubbling system for agitation

Protocol:

-

Resin Swelling: Place the desired amount of 2-chlorotrityl chloride resin (e.g., 300 mg for a 0.1 mmol scale synthesis) into the synthesis vessel. Wash the resin with DCM (3 x 5 mL) and then swell in DCM for at least 30 minutes with gentle agitation.[6]

-

Amino Acid Solution Preparation: In a separate vial, dissolve Fmoc-2-amino-6-methylheptanoic acid (2-3 equivalents relative to the resin loading capacity) in DCM. Add DIPEA (4-5 equivalents) to the solution.

-

Loading Reaction: Drain the DCM from the swollen resin and add the amino acid solution. Agitate the mixture at room temperature for 1-2 hours.

-

Capping: To cap any unreacted sites on the resin, add a solution of DCM/MeOH/DIPEA (17:2:1, v/v/v) and agitate for 30 minutes.

-

Washing: Drain the capping solution and wash the resin thoroughly with DCM (3 x 5 mL), DMF (3 x 5 mL), and finally DCM (3 x 5 mL).

-

Drying: Dry the resin under a high vacuum to a constant weight. The loading efficiency can be determined spectrophotometrically by Fmoc quantification.

PART 2: The Iterative SPPS Cycle

The following steps are repeated for each amino acid to be added to the peptide chain, including subsequent incorporations of Fmoc-2-amino-6-methylheptanoic acid.

The removal of the Fmoc group is a critical step to expose the N-terminal amine for the next coupling reaction.[8][11]

Materials:

-

Peptide-resin from the previous step

-

20% Piperidine in DMF (v/v)

-

DMF, peptide synthesis grade

Protocol:

-

Resin Swelling: Swell the peptide-resin in DMF for 15-30 minutes.

-

Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate for 5-10 minutes.[6]

-

Second Deprotection (Optional but Recommended): Drain the piperidine solution and repeat the treatment with fresh 20% piperidine in DMF for another 5-10 minutes to ensure complete deprotection.

-

Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 x 5 mL) to remove all traces of piperidine.[6]

Diagram: The Fmoc Deprotection Mechanism

Caption: Mechanism of Fmoc deprotection using piperidine.

Due to the steric hindrance of the isobutyl group in Fmoc-2-amino-6-methylheptanoic acid, a potent coupling reagent is recommended to ensure efficient peptide bond formation and to minimize the risk of racemization.[1][12][13]

Materials:

-

Deprotected peptide-resin

-

Fmoc-2-amino-6-methylheptanoic acid (or other Fmoc-amino acid)

-

Coupling reagent, e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base, e.g., DIPEA or 2,4,6-collidine

-

DMF, peptide synthesis grade

Protocol:

-

Activation Solution Preparation: In a separate vial, dissolve Fmoc-2-amino-6-methylheptanoic acid (3-5 equivalents relative to the initial resin loading) and HATU (0.95 equivalents relative to the amino acid) in DMF. Add DIPEA or collidine (2 equivalents relative to the amino acid) to the solution and pre-activate for 1-5 minutes.

-

Coupling Reaction: Drain the DMF from the deprotected peptide-resin and add the activation solution. Agitate the mixture at room temperature for 30-60 minutes. For sterically hindered couplings, the reaction time may be extended, or a double coupling may be performed.[6]

-

Monitoring the Coupling Reaction: Perform a qualitative test (e.g., Kaiser test or Chloranil test) to confirm the completion of the coupling reaction. A negative test indicates the absence of free primary amines.

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 x 5 mL) and DCM (3 x 5 mL) to prepare for the next deprotection step or final cleavage.

Diagram: The SPPS Cycle

Caption: The iterative cycle of solid-phase peptide synthesis.

PART 3: Cleavage from the Resin and Final Deprotection

The final step is the cleavage of the peptide from the resin support and the simultaneous removal of any side-chain protecting groups.[14][15] The choice of cleavage cocktail depends on the amino acid composition of the peptide.[16]

Materials:

-

Fully synthesized, N-terminally deprotected peptide-resin

-

Cleavage Cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol)

-

Cold diethyl ether

-

Centrifuge and centrifuge tubes

Protocol:

-

Resin Preparation: Wash the final peptide-resin with DCM (3 x 5 mL) and dry it under a high vacuum for at least 1 hour.

-

Cleavage Reaction: Add the cleavage cocktail to the dried resin in a reaction vessel (approximately 10 mL per gram of resin). Agitate at room temperature for 2-4 hours.

-

Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Concentrate the filtrate under a stream of nitrogen and precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

-

Peptide Isolation: Pellet the precipitated peptide by centrifugation, decant the ether, and wash the pellet with cold ether two more times.

-

Drying: Dry the crude peptide pellet under a vacuum to remove residual ether. The crude peptide is now ready for purification by reverse-phase HPLC.

Troubleshooting and Expert Recommendations

-

Incomplete Coupling: The steric bulk of Fmoc-2-amino-6-methylheptanoic acid can sometimes lead to incomplete coupling.[1] If a positive Kaiser test is observed after the initial coupling, a second coupling with a fresh solution of activated amino acid is recommended. Extending the coupling time or using microwave-assisted SPPS can also enhance coupling efficiency.

-

Racemization: While Fmoc-amino acids are generally resistant to racemization during activation, the use of a less nucleophilic base like 2,4,6-collidine instead of DIPEA can minimize this risk, especially during the coupling of sterically hindered residues.[17][18]

-

Aggregation: Peptides containing multiple hydrophobic residues like 2-amino-6-methylheptanoic acid may be prone to aggregation on the resin, leading to poor solvation and incomplete reactions. The use of NMP as a solvent or the incorporation of pseudoproline dipeptides can help to disrupt these secondary structures.

Conclusion: A Valuable Tool for Peptide Optimization

Fmoc-2-amino-6-methylheptanoic acid is a powerful building block for the synthesis of novel peptides with enhanced therapeutic potential. By understanding its properties and employing optimized protocols, researchers can effectively incorporate this unnatural amino acid into their peptide sequences. The detailed methodologies and expert insights provided in this guide serve as a robust foundation for the successful synthesis of peptides containing Fmoc-2-amino-6-methylheptanoic acid, ultimately accelerating the pace of drug discovery and development.

References

- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

-

GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. Retrieved from [Link]

-

Lokey Lab Protocols. (2017). Fmoc. University of California, Santa Cruz. Retrieved from [Link]

-

AAPPTEC. (n.d.). Coupling Reagents for Solid Phase Peptide Synthesis. Retrieved from [Link]

- de la Torre, B. G., & Albericio, F. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 25(19), 4499.

- Merck Millipore. (n.d.).

- Katritzky, A. R., et al. (1998). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 63(26), 9687–9690.

- Google Patents. (2015). WO2015028599A1 - Cleavage of synthetic peptides.

- Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10583996, 6-Amino-2-methylheptanoic acid. Retrieved from [Link].

-

FooDB. (2010). Showing Compound 2-Methylheptanoic acid (FDB008214). Retrieved from [Link]

- aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.

- Journal of the American Chemical Society. (2026). Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis.

- CSBio. (2023). A Practical Guide to Solid Phase Peptide Synthesis.

- Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques.

- Merck Millipore. (n.d.). Novabiochem® Coupling reagents.

-

CSBio. (n.d.). A Practical Guide to Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

- Synform. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted N-Boc N-Carboxyanhydrides.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46737266, Fmoc-2-aminoheptanoic acid. Retrieved from [Link].

- ResearchGate. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.

-

CDN. (n.d.). Peptide Cleavage from Resin Protocol. Retrieved from [Link]

- RSC Publishing. (2014). Solid-phase peptide synthesis.

- Pharmaffiliates. (2026). Peptide Synthesis & Unnatural Amino Acids: Expanding Capabilities in Peptide Research.

- National Center for Biotechnology Information. (n.d.).

- RSC Publishing. (2004).

- National Center for Biotechnology Information. (n.d.). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery.

- Benchchem. (n.d.). A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. (R)-FMOC-4-AMINO-6-METHYL-HEPTANOIC ACID | 269078-75-3 [chemicalbook.com]

- 6. chem.uci.edu [chem.uci.edu]

- 7. csbio.com [csbio.com]

- 8. genscript.com [genscript.com]

- 9. peptide.com [peptide.com]

- 10. luxembourg-bio.com [luxembourg-bio.com]

- 11. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]

- 15. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 16. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 17. bachem.com [bachem.com]

- 18. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Optimized Protocols for Incorporating L-Homohomoleucine (hhLeu) into Cyclic Peptides

Strategic Rationale & Technical Overview

The incorporation of L-Homohomoleucine (hhLeu; 2-amino-6-methylheptanoic acid) into cyclic peptide scaffolds represents a high-value strategy in modern peptidomimetic drug design. By extending the aliphatic side chain by two methylene units relative to Leucine, hhLeu introduces significant hydrophobicity and steric reach without altering the fundamental charge state of the molecule.

Why hhLeu?

-

Deep Pocket Penetration: The extended side chain allows the residue to reach deeply buried hydrophobic pockets (e.g., GPCR transmembrane domains or protease S1' sites) inaccessible to canonical Leucine or Isoleucine.

-

Proteolytic Stability: The non-canonical alkyl chain length disrupts the recognition motifs of common endopeptidases (e.g., chymotrypsin), significantly extending plasma half-life.

-

Conformational Control: In cyclic structures, the increased side-chain volume of hhLeu can restrict backbone flexibility through steric interlocking with adjacent residues, reducing the entropic penalty of receptor binding.

The Challenge: The synthesis of hhLeu-containing cyclic peptides is non-trivial. The primary obstacles are aggregation during Solid Phase Peptide Synthesis (SPPS) due to the "sticky" hydrophobic nature of the residue, and steric hindrance during the macrocyclization step. This guide details a field-proven workflow to overcome these barriers.

Critical Materials & Pre-Synthesis Planning

Success relies on the correct choice of resin and coupling reagents. Standard HBTU/DIEA protocols are insufficient for hhLeu coupling and will result in deletion sequences.

Resin Selection

For cyclic peptides, the 2-Chlorotrityl Chloride (2-CTC) resin is the gold standard.

-

Mechanism: Allows cleavage of the peptide from the resin using mild acid (HFIP) retaining side-chain protecting groups. This enables solution-phase cyclization of the protected peptide, preventing side-chain interference.

-

Loading: Low loading (0.3 – 0.4 mmol/g) is mandatory to prevent inter-chain aggregation on the bead.

Reagent Table

| Component | Recommended Reagent | Rationale |

| Coupling (General) | DIC / Oxyma Pure | Low racemization; high efficiency for standard residues. |

| Coupling (hhLeu) | HATU / HOAt / DIPEA | High reactivity required for bulky hydrophobic residues. |

| Solvent (Coupling) | DMF / NMP (1:1) | NMP disrupts beta-sheet aggregation common with hydrophobic sequences. |

| Cleavage (Soft) | 20% HFIP in DCM | Cleaves peptide from resin; keeps side-chains protected. |

| Cyclization | PyBOP or HATU | PyBOP is preferred for slower, controlled cyclization to minimize epimerization. |

Experimental Protocol: Linear Assembly (SPPS)

This protocol assumes an automated synthesizer or manual syringe synthesis scale of 0.1 mmol.

Step 1: Resin Loading (The First Residue)

Do not load hhLeu as the first residue if possible. Steric bulk near the resin linker can impede cyclization later. Ideally, load a Glycine or a spacer residue.

-

Swell 250 mg 2-CTC resin in dry DCM for 30 min.

-

Dissolve Fmoc-AA-OH (1.2 eq) in DCM (5 mL) with DIPEA (4 eq).

-

Add to resin; agitate for 2 hours.

-

Capping: Add MeOH (1 mL) to the reaction mixture; agitate 15 min to cap unreacted chlorides.

Step 2: Chain Elongation & The hhLeu Coupling

The coupling of Fmoc-hhLeu-OH requires thermodynamic forcing.

Standard Cycle:

-

Deprotection: 20% Piperidine/DMF (2 x 5 min).

-

Wash: DMF (5x), DCM (3x), DMF (3x).

The hhLeu Coupling Cycle (Critical):

-

Dissolve Fmoc-hhLeu-OH (3 eq) , HATU (2.9 eq) , and HOAt (3 eq) in minimal NMP.

-

Add DIPEA (6 eq) immediately before adding to the resin.

-

Reaction Time: Agitate for 2 hours at Room Temp OR 45 mins at 50°C (Microwave).

-

Double Coupling: Filter and repeat the coupling step with fresh reagents to ensure >99% incorporation.

-

Monitoring: Perform a Chloranil test (more sensitive than Kaiser for aggregated sequences). If beads are blue, perform a third coupling.

Experimental Protocol: Macrocyclization

The "Head-to-Tail" cyclization is performed in solution. This is a self-validating step: you can analyze the linear precursor by LCMS before committing to cyclization.

Step 1: Soft Cleavage (Generation of Protected Linear Precursor)

-

Wash resin with DCM (5x) to remove all traces of DMF.

-

Treat resin with 20% Hexafluoroisopropanol (HFIP) in DCM (5 mL) for 30 min.

-

Filter resin; collect filtrate. Repeat twice.

-

Evaporate solvent via rotary evaporation (keep bath < 30°C).

-

Validation: Analyze the white solid by LCMS. You should see the mass of the protected linear peptide.

Step 2: High-Dilution Cyclization

Concentration is the variable that controls dimerization. We target < 1 mM.

-

Dissolution: Dissolve the protected linear peptide in dry DCM/DMF (9:1 ratio). Calculate volume to achieve 0.5 mM concentration .

-

Note: If solubility is poor due to hhLeu, increase DMF ratio.

-

-

Activation: Add PyBOP (3 eq) and HOAt (3 eq) .

-

Initiation: Add DIPEA (6 eq) dropwise.

-

Reaction: Stir vigorously for 12–24 hours.

-

Work-up: Evaporate DMF/DCM. Redissolve in EtOAc, wash with 5% KHSO4, Sat. NaHCO3, and Brine.

Global Deprotection & Purification

-

Cocktail: TFA/TIS/H2O (95:2.5:2.5).

-

Reaction: 2 hours at RT. The hydrophobic hhLeu side chain does not require scavengers, but Trp/Cys/Met in the sequence might.

-

Precipitation: Cold Diethyl Ether.

-

Purification: Reverse-phase HPLC (C18 column).

-

Note on hhLeu: Peptides containing hhLeu will elute significantly later than their Leu counterparts due to high hydrophobicity. Use a shallow gradient (e.g., 0.5% B/min) at high organic concentrations.

-

Visualization of Workflows

Diagram 1: Strategic Decision Tree for hhLeu Incorporation

This diagram outlines the critical decision points during the synthesis to prevent aggregation and ensure cyclization.

Caption: Decision tree for SPPS assembly emphasizing the divergent pathway for hhLeu coupling and the critical soft-cleavage strategy.

Diagram 2: Cyclization Kinetics & Dimerization Risk

Understanding why high dilution is necessary for hhLeu peptides, which are prone to hydrophobic aggregation.

Caption: Kinetic competition between intramolecular cyclization and intermolecular oligomerization. hhLeu increases 'Inter' risk via hydrophobic attraction.

Analytical Validation & Troubleshooting

Confirming Cyclization

Mass spectrometry alone is often insufficient because the linear precursor and the cyclic product have the same mass (loss of H2O occurs during activation, but if the linear form is an active ester or hydrolyzed, the mass difference is 18 Da).

The Shift Assay:

-

Inject the Linear Precursor (from Step 4.1) on HPLC.

-

Inject the Cyclization Mixture (from Step 4.5).

-

Result: The cyclic peptide is more constrained and typically exposes fewer hydrophobic patches to the C18 column than the linear form (or folds differently). A distinct retention time shift (usually earlier elution for cyclic, but can be later for hydrophobic peptides like hhLeu) confirms cyclization.

Troubleshooting Common Issues

| Observation | Root Cause | Remediation |

| Incomplete Coupling of hhLeu | Steric hindrance / Aggregation | Switch to HATU at 50°C. Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) to disrupt aggregation. |

| Dimerization during Cyclization | Concentration too high | Dilute reaction to 0.2 mM. Add peptide solution slowly (syringe pump) to the activating solution. |

| Racemization of hhLeu | Over-activation | Avoid base excess during coupling. Use Collidine instead of DIPEA. Keep temperature < 50°C. |

References

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]

-

White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry, 3, 509–524. [Link]

-

Albericio, F., & Kates, S. A. (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press. (Focus on 2-CTC resin protocols). [Link]

-

Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2, 3247–3256. [Link]

-

Pelay-Gimeno, M., et al. (2015). Structure-Based Design of Inhibitors of Protein–Protein Interactions: Mimicking Peptide Binding Epitopes. Angewandte Chemie International Edition, 54(31), 8896-8927. (Context for hydrophobic NCAA usage). [Link]

Asymmetric synthesis of (S)-2-amino-6-methylheptanoic acid

An Application Guide to the Asymmetric Synthesis of (S)-2-amino-6-methylheptanoic Acid

Authored by a Senior Application Scientist

Introduction: The Significance of (S)-2-amino-6-methylheptanoic Acid

(S)-2-amino-6-methylheptanoic acid, a non-proteinogenic α-amino acid, represents a critical chiral building block in modern pharmaceutical development and chemical biology. Unlike its proteinogenic counterparts, its unique isobutyl side chain extension provides modified steric and hydrophobic properties. This makes it a valuable component for designing peptide-based drugs with enhanced metabolic stability, improved receptor affinity, and controlled conformational structures.[1][2] The precise stereochemical control during its synthesis is paramount, as the biological activity of chiral molecules is often exclusive to a single enantiomer. This guide provides a detailed exploration of robust and field-proven methodologies for the asymmetric synthesis of the (S)-enantiomer, designed for researchers in drug discovery and process development.

Strategic Overview: Pathways to Enantiopure α-Amino Acids

The synthesis of enantiomerically pure α-amino acids is a cornerstone of modern organic chemistry.[3] Three principal strategies have proven to be the most effective and are widely adopted in both academic and industrial settings.

-

Chiral Auxiliary-Mediated Synthesis: This classic and highly reliable approach involves temporarily attaching a chiral molecule (the auxiliary) to a prochiral substrate.[4][5] The auxiliary guides a subsequent chemical transformation, such as alkylation, to occur with high diastereoselectivity. The final step involves the removal of the auxiliary to yield the desired enantiomerically enriched product. This method is prized for its predictability and broad substrate scope.[5]

-

Catalytic Asymmetric Synthesis: This strategy represents a more atom-economical approach, utilizing a small amount of a chiral catalyst to generate large quantities of the chiral product.[3] Key techniques include the asymmetric hydrogenation of prochiral enamides or dehydroamino acids and phase-transfer catalysis.[6] While highly efficient, this method may require significant optimization of catalysts and conditions for a specific substrate.

-

Enzymatic Synthesis: Leveraging the inherent stereoselectivity of natural enzymes, this method offers an environmentally friendly route to chiral amino acids.[7] Processes like the asymmetric reductive amination of α-keto acids are powerful but depend on the availability of a suitable enzyme that can process the target substrate efficiently.[7]

This guide will focus on providing detailed protocols for the chiral auxiliary and catalytic asymmetric synthesis methods, as they offer the greatest flexibility and control for a custom target like (S)-2-amino-6-methylheptanoic acid.

Method 1: Chiral Auxiliary-Directed Synthesis via a Ni(II) Complex

This protocol is based on the well-established methodology of using a chiral nickel (II) complex of a glycine Schiff base to direct the asymmetric alkylation.[8][9] The chiral environment created by the metal complex and the chiral ligand ensures that the incoming electrophile adds to the glycine enolate from a specific face, thereby establishing the desired (S)-stereocenter.

Causality of the Experimental Design

The core of this method is the formation of a rigid, planar chiral Ni(II) complex. The chiral auxiliary, typically a derivative of a chiral amino alcohol, and the Schiff base formation create a sterically defined pocket around the α-carbon of the glycine moiety. Deprotonation with a strong, non-nucleophilic base generates a nucleophilic enolate. The bulky chiral ligand effectively shields one face of the enolate, forcing the alkylating agent (1-iodo-4-methylpentane) to approach from the less hindered face. This directed attack is the origin of the high diastereoselectivity. Subsequent acidic hydrolysis breaks down the complex and the Schiff base, liberating the target amino acid without compromising the newly formed stereocenter.

Experimental Workflow Diagram

Caption: Workflow for Chiral Auxiliary-Mediated Synthesis.

Detailed Step-by-Step Protocol

PART A: Synthesis of the Chiral Ni(II)-Glycine Schiff Base Complex

-

Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add glycine (1.0 eq), the chiral auxiliary (S)-2-N-(N'-benzylprolyl)aminobenzophenone (1.0 eq), and methanol (5 mL per gram of glycine).

-

Base Addition: Add sodium hydroxide (2.0 eq) and stir the resulting suspension.

-

Complexation: Add nickel(II) nitrate hexahydrate (1.0 eq) to the mixture. The color should change, indicating complex formation.

-